molecular formula C21H22N2OS B330885 4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE

4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE

Cat. No.: B330885
M. Wt: 350.5 g/mol
InChI Key: JEQXICMWKQXSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a thienyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE typically involves multi-step organic reactions. One common approach is the condensation of 2-(5-methyl-2-thienyl)-4-quinolinecarboxaldehyde with 4-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Acidic catalysts like p-toluenesulfonic acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophilic substitution reactions with halogenated compounds

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic media at elevated temperatures

    Reduction: Conducted in anhydrous solvents under inert atmosphere

    Substitution: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction could lead to the formation of partially or fully reduced quinoline compounds.

Scientific Research Applications

4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C21H22N2OS

Molecular Weight

350.5 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone

InChI

InChI=1S/C21H22N2OS/c1-14-9-11-23(12-10-14)21(24)17-13-19(20-8-7-15(2)25-20)22-18-6-4-3-5-16(17)18/h3-8,13-14H,9-12H2,1-2H3

InChI Key

JEQXICMWKQXSPP-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C

Origin of Product

United States

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